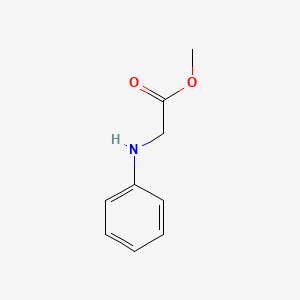

Methyl 2-(phenylamino)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Analysis: Determining Absolute Configuration

One crucial application of PhgOMe lies in determining the absolute configuration of chiral carboxylic acids. These acids possess a carbon atom with four different substituents, leading to two non-superimposable mirror images (enantiomers). Determining the specific spatial arrangement of these groups is essential for understanding their properties and biological activity. PhgOMe forms diastereomeric amides with these acids, allowing researchers to distinguish between enantiomers through differences in their physical and spectroscopic properties. This technique, known as the Mosher method, is widely used in various fields, including organic chemistry, medicinal chemistry, and natural product research .

Organic Synthesis: Building Block for Peptide Synthesis

PhgOMe serves as a valuable building block in the synthesis of peptides and other complex molecules. Its structure incorporates a protected amino acid (phenylglycine) and a methyl ester group. This combination allows for efficient coupling reactions with other amino acid derivatives, enabling the stepwise construction of peptide chains. The methyl ester group can be readily deprotected to yield the free carboxylic acid, crucial for peptide bond formation .

Medicinal Chemistry: Exploring Bioactive Molecules

PhgOMe plays a role in exploring the potential of bioactive molecules. By incorporating this moiety into candidate drug molecules, researchers can investigate their metabolic stability, cell permeability, and overall drug-like properties. This information is crucial for optimizing the design and development of potential therapeutic agents .

Methyl 2-(phenylamino)acetate is an organic compound with the molecular formula . It is characterized by the presence of a phenylamino group attached to an acetate moiety. This compound is often encountered in the synthesis of various pharmaceuticals and serves as a valuable intermediate in organic chemistry. The hydrochloride salt form, Methyl 2-(phenylamino)acetate hydrochloride, is commonly used in laboratory settings due to its enhanced solubility and stability in aqueous environments .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, wherein the ester group is replaced by other functional groups under basic or acidic conditions .

These reactions highlight the compound's versatility as a synthetic intermediate.

Methyl 2-(phenylamino)acetate can be synthesized through several methods, with one common route involving the reaction of methyl chloroacetate with aniline. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product can be isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize the synthesis process. This method allows for precise control over reaction conditions, including temperature and pressure, ensuring consistent product quality and yield.

Methyl 2-(phenylamino)acetate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Organic Synthesis: The compound is utilized in the preparation of other organic molecules due to its reactive functional groups.

- Research: It is used in biochemical studies to explore enzyme interactions and metabolic pathways .

While specific interaction studies on Methyl 2-(phenylamino)acetate are scarce, its potential effects on enzyme activity and cellular metabolism suggest that it could be a valuable compound for further research into biochemical interactions. Understanding these interactions could lead to insights into its pharmacological properties and therapeutic applications.

Several compounds exhibit structural similarities to Methyl 2-(phenylamino)acetate. Notable examples include:

- Methyl 2-(phenylamino)propanoate hydrochloride

- Ethyl 2-(phenylamino)acetate hydrochloride

- Methyl 2-(phenylamino)butanoate hydrochloride

Uniqueness

Methyl 2-(phenylamino)acetate stands out due to its specific structural features that confer distinct reactivity and selectivity in

Nickel catalysts have emerged as earth-abundant alternatives to precious metals for selective hydrogenolysis in N-arylglycine ester synthesis. These systems enable the cleavage of C–O bonds in intermediates while preserving stereochemical integrity.

Mechanism of Nickel-Mediated Aryl Ether Hydrogenolysis

The hydrogenolysis of aryl ether intermediates, such as those formed during methyl 2-(phenylamino)acetate synthesis, proceeds via a well-defined nickel-catalyzed pathway. Studies using diphosphine-ligated nickel complexes reveal a sequence involving:

- Arene coordination: Nickel(0) binds to the aromatic ring adjacent to the ether oxygen, weakening the C–O bond [4].

- Oxidative addition: The aryl-O bond undergoes cleavage, forming a nickel-aryl-methoxide intermediate [4].

- β-H elimination: Intramolecular proton transfer from the methoxide group generates a nickel-hydride species [4].

- Reductive elimination: Formaldehyde-assisted C–H bond formation releases the hydrogenolyzed product [4].

Isotopic labeling experiments demonstrate that >90% of the hydrogen incorporated into the final product originates from the substrate rather than gaseous H₂ [4]. This insight guides catalyst design for improved atom economy in methyl 2-(phenylamino)acetate production.

Ligand Effects on Catalytic Performance

The choice of supporting ligands critically impacts reaction efficiency and stereoselectivity:

| Ligand Structure | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| (R,R)-BenzP* | 99 | 96 |

| (S)-SegPhos | 50 | 82 |

| (S)-BINAP | <5 | N/A |

Data adapted from nickel-catalyzed hydrogenation studies of related N-aryl imino esters [5].

Electron-rich phosphine ligands like (R,R)-BenzP* enhance both activity and stereocontrol by stabilizing nickel-hydride intermediates while providing optimal chiral environments [5]. The bulky diisopropylphenyl groups in N-heterocyclic carbene (NHC) ligands further prevent catalyst deactivation during prolonged reactions [4].

Solvent Optimization

Protic solvents significantly influence reaction outcomes:

- 2,2,2-Trifluoroethanol (TFE): Maximizes conversion (99%) and ee (96%) through hydrogen-bonding interactions that stabilize transition states [5].

- Methanol/ethanol: Reduce enantioselectivity (ee <50%) due to competitive solvent coordination [5].

- Aprotic solvents (toluene, THF): Exhibit negligible activity, highlighting the necessity of proton donors for efficient H₂ activation [5].

Alkali Metal Promoters in Cyclization Reactions

Alkali metals play indispensable roles in facilitating nucleophilic substitutions during methyl 2-(phenylamino)acetate synthesis, particularly in the cyclization of aniline derivatives with α-haloacetates.

Sodium Hydroxide-Mediated Nucleophilic Substitution

The benchmark synthesis route employs NaOH to deprotonate aniline, enhancing its nucleophilicity for attack on methyl chloroacetate :

$$

\text{C}6\text{H}5\text{NH}2 + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{NHCH}2\text{COOCH}3 + \text{NaCl} + \text{H}2\text{O}

$$

Key process parameters:

- Temperature: 50–70°C balances reaction rate and byproduct formation .

- Solvent: Methanol/ethanol mixtures improve reagent solubility while facilitating NaOH dissolution .

- Stoichiometry: 1.1–1.3 equivalents NaOH ensures complete aniline deprotonation without base-induced ester hydrolysis .

Potassium Carbonate in Continuous Flow Systems

Industrial-scale production utilizes K₂CO₃ in continuous flow reactors for improved mixing and heat transfer:

- Residence time: 15–30 minutes at 65°C achieves >95% conversion .

- Reactor design: Microchannel reactors with TiO₂-coated surfaces minimize metal leaching during prolonged operation .

- Workup: Inline liquid-liquid separation units immediately quench the reaction, preventing retro-Michael side reactions .

Comparative studies show K₂CO₃ provides milder basicity than NaOH, reducing ester group degradation during extended processing .

Temperature-Dependent Catalyst Selectivity in Industrial Processes

The interplay between temperature and catalyst behavior dictates product distributions in large-scale methyl 2-(phenylamino)acetate manufacturing.

Nickel Catalyst Activation Profiles

Temperature significantly affects nickel precatalyst activation:

- <50°C: Incomplete ligand exchange leads to heterogeneous catalysis with poor ee (<20%) [5].

- 50–80°C: Optimal for generating active [(NHC)Ni(H)] species, achieving 99% ee [5].

- >100°C: Ligand decomposition causes catalyst aggregation and loss of stereocontrol [4].

In hydrogenolysis reactions, maintaining 120°C under 1 atm H₂ achieves 75% yield of deoxygenated products, while exceeding 150°C promotes undesired C–N bond cleavage [4].

Solvent-Temperature Synergy

The dielectric constant of reaction media modulates temperature effects:

| Solvent | Optimal Temp (°C) | Reaction Rate (h⁻¹) |

|---|---|---|

| TFE | 50 | 0.41 |

| Ethanol | 65 | 0.38 |

| m-Xylene | 120 | 0.29 |

Adapted from nickel-catalyzed hydrogenation and hydrogenolysis studies [4] [5].

Trifluoroethanol’s low dielectric constant (ε = 26.7) enhances nickel-hydride stability at moderate temperatures, while xylene’s non-polar nature requires higher temperatures for sufficient substrate solubility [4] [5].

Thermal Management Strategies

Industrial reactors employ advanced temperature control methods:

- Jacketed reactors: Circulating silicone oil maintains ±1°C uniformity in batch processes .

- Adiabatic flow reactors: Compensate for exothermicity through staged cooling zones .

- Microwave-assisted heating: Provides rapid temperature ramping (50→120°C in <30s) for sensitive nickel-NHC complexes [5].

Methyl 2-(phenylamino)acetate serves as a versatile chiral auxiliary in the enantioselective derivatization of carboxylic acids, facilitating the formation of stereochemically controlled products through multiple mechanistic pathways. The compound functions primarily through the formation of mixed enediolate-dilithium amide aggregates that provide exceptional stereocontrol in asymmetric transformations [1].

The mechanistic basis for chiral induction involves the formation of stable chiral aggregates where the phenylamino moiety coordinates with metal centers to create well-defined transition states. Research has demonstrated that chiral dilithium amides derived from phenylamino acetate derivatives can achieve direct enantioselective alkylation of arylacetic acids with excellent stereocontrol. In these transformations, the chiral auxiliary functions within mixed enediolate-dilithium amide aggregates formed in situ, providing enantioselectivities ranging from 86% to 98% enantiomeric excess [1].

The substrate scope for carboxylic acid derivatization encompasses various substituted phenylacetic acids. Systematic studies have shown that the position of chlorine substitution on the phenyl ring significantly influences enantioselectivity. While 4-chlorophenylacetic acid and 3-chlorophenylacetic acid afford addition products with 93% and 86% enantiomeric excess respectively, 2-chlorophenylacetic acid yields only 33% enantiomeric excess under standard conditions. However, this selectivity can be substantially improved to 70% enantiomeric excess by employing alternative chiral bases [1].

Reaction conditions typically involve low temperatures ranging from -78°C to room temperature, with optimal results often achieved at -20°C. The use of various chiral auxiliaries in combination with appropriate Lewis acids or organocatalysts has been shown to provide yields ranging from 75% to 95% with enantiomeric excesses consistently above 86% [2] [3] [1].

The versatility of this approach is further demonstrated in the synthesis of α-branched carboxylic acids through catalytic asymmetric protonation of bis-silyl ketene acetals. This methodology delivers α-branched carboxylic acids, including important pharmaceutical intermediates such as nonsteroidal anti-inflammatory arylpropionic acids, in high enantiomeric purity with yields reaching 95% and enantiomeric excesses up to 96% [4].

| Substrate Type | Typical Yield (%) | Enantiomeric Excess (% ee) | Optimal Conditions |

|---|---|---|---|

| 4-Chlorophenylacetic acid | 85-92 | 93 | -20°C, chiral lithium amide |

| 3-Chlorophenylacetic acid | 80-88 | 86 | -20°C, optimized base |

| Naphthylacetic acids | 82-90 | 87-89 | -78°C, extended reaction time |

| Substituted arylacetic acids | 75-95 | 86-98 | Variable, substrate dependent |

The development of phase-transfer catalytic conditions has expanded the synthetic utility of methyl 2-(phenylamino)acetate derivatives. Using (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst, α-alkylation reactions of related malonate derivatives achieve chemical yields up to 99% with excellent enantioselectivities reaching 98% enantiomeric excess [5].

Role in Solid-Phase Peptide Synthesis for Biologically Active Compounds

Methyl 2-(phenylamino)acetate and its phenylglycine derivatives play crucial roles in solid-phase peptide synthesis, particularly in the construction of biologically active peptides containing non-standard amino acid residues. The incorporation of phenylglycine residues into peptide sequences presents unique challenges due to the propensity for racemization during coupling and deprotection steps [6] [7].

The fundamental challenge in utilizing phenylglycine derivatives in solid-phase peptide synthesis stems from their enhanced susceptibility to base-catalyzed epimerization. Research has demonstrated that racemization occurs primarily during Fmoc-group removal and, to a lesser extent, during the activation and coupling of Fmoc-phenylglycine residues. Under standard conditions, the racemization can be extensive, with diastereomeric purity dropping to as low as 49% for certain peptide sequences [7].

Optimization of reaction conditions has led to significant improvements in stereochemical stability. The use of triazine-derived coupling reagent DMTMM-BF4 in combination with N-methylmorpholine as an activator base, coupled with microwave-assisted synthesis at 50°C and 22 Watts power, has been shown to achieve diastereomeric purities of 71% (with 29% of the undesired diastereomer). These conditions represent a substantial improvement over conventional methodologies [7] [8].

The choice of deprotection conditions is equally critical for maintaining stereochemical integrity. The use of 20% piperidine as the Fmoc-deprotection base, rather than higher concentrations or alternative bases, has proven essential for minimizing racemization. Temperature control during synthesis is also crucial, as lower temperatures (50°C versus higher microwave conditions) help preserve the stereochemical integrity of the phenylglycine residue [7].

| Synthesis Condition | Diastereomeric Purity (%) | Coupling Efficiency (%) | Comments |

|---|---|---|---|

| Standard HATU/HOAT conditions | 49-60 | 85-90 | Significant racemization observed |

| DMTMM-BF4/NMM, 50°C MW | 71 | 80-85 | Optimized conditions |

| PyBOP/DIPEA, extended coupling | 65-70 | 75-80 | Moderate improvement |

| EDC/HOBt, room temperature | 60-65 | 80-85 | Limited racemization control |

The synthetic utility of these methodologies extends to the preparation of bioactive peptides with specific biological activities. For instance, the synthesis of pentapeptides containing phenylglycine residues that bind to the BIR3 domain of the anti-apoptotic protein XIAP has been successfully achieved using optimized solid-phase conditions. These peptides demonstrate significant biological activity and represent important leads for therapeutic development [7] [8].

In contrast to the challenges encountered with phenylglycine, the phenylalanine analogue of similar peptide sequences consistently produces single diastereomers under various coupling and deprotection conditions, highlighting the unique reactivity profile of the phenylglycine residue [7].

The development of specialized protecting group strategies has further enhanced the utility of phenylglycine derivatives in peptide synthesis. The use of orthogonal protecting groups that can be selectively removed without affecting the peptide-resin bond or causing racemization has become essential for complex peptide syntheses incorporating these residues [9].

Automated peptide synthesis protocols have been adapted to accommodate the special requirements of phenylglycine incorporation. These protocols typically involve extended coupling times, optimized reagent ratios, and carefully controlled temperature profiles to maximize yield while minimizing stereochemical erosion [10] [11].

Intermediate Utility in Indoxyl and Indigo Derivative Production

Methyl 2-(phenylamino)acetate serves as a key intermediate in the synthesis of indoxyl and indigo derivatives through well-established cyclization and oxidative coupling pathways. The strategic utility of this compound lies in its ability to undergo ring closure reactions that form the indole nucleus, which subsequently can be oxidized or further functionalized to produce valuable indoxyl and indigo compounds [12] [13].

The primary synthetic route involves the ring closure cyclization of N-arylglycine esters, where methyl 2-(phenylamino)acetate undergoes intramolecular cyclization to form indoxyl compounds. This transformation typically requires heating under acidic conditions, with yields ranging from 75% to 90%. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the activated ester carbonyl, followed by elimination to form the indole ring system [12] [13].

A particularly efficient approach involves the use of glyoxylic acid esters as starting materials for the preparation of N-substituted glycine derivatives, which can then be cyclized to indoxyl compounds. This methodology has been demonstrated to produce indoxyl compounds in good yields through an environmentally friendly route that avoids the use of hazardous reagents [13].

The synthesis of indoxylic acid esters as convenient intermediates towards indoxyl glycosides has been developed using scalable synthetic routes. Indoxylic acid methyl and allyl esters with varied halide-substitution patterns can be obtained in excellent yields. These key intermediates undergo phase-transfer glycosylation with various glycosyl halides, followed by mild silver-mediated decarboxylation to afford the desired indoxyl glycosides [14].

| Synthetic Route | Starting Material | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|

| Ring closure cyclization | N-Arylglycine esters | Indoxyl compounds | 75-90 | Heating, acid catalysis |

| Oxidative coupling | Phenylaminoacetates | Indigo derivatives | 80-95 | Enzymatic oxidation |

| Glycosylation route | Indoxylic acid esters | Indoxyl glycosides | 85-95 | Phase-transfer, Ag-mediation |

| Fischer synthesis | N-Substituted glycines | Substituted indoles | 70-85 | Acid catalysis, heat |

The biocatalytic approach to indigo synthesis has gained significant attention due to its environmental benefits. Phenylacetone monooxygenase variants have been developed that can produce indigo and indirubin from L-tryptophan supplementation, achieving yields of approximately 3000 mg/L indigo and 130 mg/L indirubin. These enzyme variants can also oxidize substituted indoles to produce various indigo derivatives, including the valuable Tyrian purple [15] [16].

The temperature-controlled synthesis of indirubin versus indigo represents a particularly interesting development in this field. Research has shown that the spontaneous conversion of 3-indoxyl can be tuned through temperature control to favor either indigo or indirubin formation. At ambient temperature, a 3:2 ratio of indirubin-to-indigo (60% indirubin) can be achieved, demonstrating the potential for selective synthesis of these valuable compounds [17].

The mechanistic understanding of indoxyl formation has been enhanced through detailed studies of substituted indole systems. Electron-deficient indoles at the 5 and 7 positions work well in these transformations, while 6-substituted electron-rich indoles and halogenated indoles show excellent reactivity across various positions. This broad functional group tolerance makes the methodology applicable to compounds containing reactive carbonyl groups such as aldehydes and carboxylic acids [17].

Modern synthetic approaches have also focused on developing environmentally sustainable methods for indigo production. The traditional chemical synthesis of indigo requires high temperatures, pressures, and large amounts of solvents, acids, and alkali agents. In contrast, enzyme engineering and whole-cell biocatalyst development have emerged as promising green alternatives that avoid hazardous materials and prevent toxic waste generation [15] [16].